molecular formula C6H10O B1236974 trans-2-Hexenal CAS No. 505-57-7

trans-2-Hexenal

Cat. No.: B1236974
CAS No.: 505-57-7
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Description

trans-2-Hexenal (CAS RN 6728-26-3), also known as leaf aldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol . It is a key component of the "green note" aroma in fruits (e.g., apples, strawberries) and vegetables and is widely used in the flavor and fragrance industries . This compound is naturally produced in plants as part of the lipoxygenase (LOX) pathway, where it acts as a defense mechanism against pathogens and herbivores . Industrially, it is synthesized via biocatalytic oxidation of allylic alcohols in microreactors to overcome oxygen solubility limitations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-2-enal
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
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InChI Key

MBDOYVRWFFCFHM-SNAWJCMRSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=O
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Isomeric SMILES

CCC/C=C/C=O
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID1041425
Record name (2E)-2-Hexenal
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Molecular Weight

98.14 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma
Record name 2-Hexenal, (2E)-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

47.00 °C. @ 17.00 mm Hg
Record name 2-Hexenal
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Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexenal
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Density

0.841-0.848
Record name 2-Hexenal
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Vapor Pressure

6.6 [mmHg]
Record name 2-Hexenal
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CAS No.

6728-26-3, 505-57-7, 1335-39-3
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Preparation Methods

Reaction Mechanism and Optimization

The Prins cyclization-hydrolysis route, using n-butyraldehyde and vinyl ethyl ether as precursors, has been revitalized through the use of acidic ionic liquids (ILs) as catalysts. The process involves two stages:

  • Cyclization : The IL catalyzes the formation of a cyclized intermediate (A) at 20–45°C.

  • Hydrolysis : Intermediate A is hydrolyzed with dilute sulfuric acid to yield this compound.

Key parameters include:

  • Molar ratio : n-Butyraldehyde to vinyl ethyl ether (2:1–5:1).

  • Catalyst load : 0.1–5 wt% of IL relative to vinyl ether.

  • IL selection : [(CH2)3SO3HMIM][HSO4] or [(CH2)3SO3HMIM][CF3SO3], which enable homogeneous catalysis and easy separation via vacuum distillation.

Performance and Advantages

In a representative example, 500 g of vinyl ether and 1,100 g of n-butyraldehyde reacted with 15 g of [(CH2)3SO3HMIM][HSO4] at 45°C for 1 hour, achieving a 95.1% yield of intermediate A. Subsequent hydrolysis with 0.5% H2SO4 produced this compound with 90% purity after distillation. The IL catalyst was recovered and reused for five cycles without significant activity loss, underscoring its economic and environmental benefits over traditional BF3·Et2O catalysts, which generate fluorine-containing wastewater.

Biocatalytic Oxidation of trans-2-Hexenol

Enzymatic Pathway and Reactor Design

Aryl alcohol oxidase (PeAAOx) from Pleurotus eryngii oxidizes trans-2-hexenol to this compound in a continuous flow reactor. This system addresses oxygen mass transfer limitations by enhancing gas-liquid interface contact, achieving turnover frequencies (TOF) of 38 s−1 and total turnover numbers (TTN) exceeding 300,000.

Operational Parameters and Yield

  • Substrate concentration : 50 mM trans-2-hexenol.

  • Oxygen supply : Saturated aqueous solution under 1 bar O2.

  • Residence time : 10 minutes in the flow reactor.

The enzymatic method avoids toxic solvents and high temperatures, aligning with green chemistry principles. However, enzyme stability and substrate inhibition at higher concentrations (>100 mM) remain challenges for industrial scaling.

Traditional Oxidation of trans-2-Hexenol with Active Manganese Dioxide

Reaction Conditions and Limitations

Early methods employed MnO2 to oxidize trans-2-hexenol in dichloromethane at 0–5°C, yielding 90% this compound. Despite high selectivity, drawbacks include:

  • Cost : High-purity MnO2 is expensive.

  • Waste : Generation of Mn-containing residues.

  • Safety : Exothermic reactions requiring precise temperature control.

This method is largely supplanted by catalytic and enzymatic routes but remains a benchmark for selectivity.

Prins Cyclization with Boron Trifluoride Catalysis

Process Overview

The BF3·Et2O-catalyzed Prins cyclization, reported in US2628257, involves:

  • Cyclization of n-butyraldehyde and vinyl ether at −10°C.

  • Hydrolysis with aqueous HCl to yield this compound (65% overall yield).

Environmental and Economic Drawbacks

  • Fluorine waste : BF3 hydrolysis produces HF, necessitating costly neutralization.

  • Catalyst cost : BF3·Et2O is corrosive and requires careful handling.

Comparative Analysis of Preparation Methods

MethodCatalystYield (%)Temperature (°C)Environmental ImpactScalability
Acidic IL Prins[(CH2)3SO3HMIM][HSO4]9020–45Low (IL reusable)Industrial
Biocatalytic OxidationPeAAOx8525NegligiblePilot-scale
MnO2 OxidationMnO2900–5Moderate (Mn waste)Laboratory
BF3 PrinsBF3·Et2O65−10High (HF byproduct)Obsolete

Key Trends :

  • Ionic liquids dominate recent research due to recyclability and high yields.

  • Biocatalysis offers sustainability but requires advancements in enzyme engineering.

Scientific Research Applications

Food Preservation

Antifungal Properties
Trans-2-Hexenal has been studied for its antifungal properties, particularly in extending the shelf life of fruits. A notable study demonstrated that this compound can effectively control sour rot in harvested citrus fruits by compromising the membrane integrity of the pathogen Geotrichum citri-aurantii. The compound was incorporated into wax coatings applied to fruits, significantly reducing the incidence of fungal infections .

Mechanism of Action
The antifungal mechanism involves this compound's interaction with cellular components of fungi, leading to alterations in cell wall and membrane structures. Scanning Electron Microscopy (SEM) analysis revealed significant changes in the cell walls of treated fungi, indicating that this compound disrupts essential cellular functions .

Agricultural Applications

Insecticidal Activity
Research indicates that this compound exhibits insecticidal properties against various pests. For instance, studies on Bradysia odoriphaga showed that this compound effectively reduced mortality rates across different developmental stages of the insect. The fumigation method employed demonstrated that exposure to this compound significantly impacted egg hatchability and larval survival rates .

Potential for Integrated Pest Management
Due to its natural origin and effectiveness, this compound is being considered for use in integrated pest management strategies, promoting environmentally friendly agricultural practices.

Pharmacological Applications

Genotoxicity and Carcinogenic Potential
this compound has been investigated for its potential genotoxic effects. Studies have shown that it can form DNA adducts in rat models, raising concerns about its carcinogenic potential. In vivo assays indicated that while high doses resulted in cytotoxicity, lower doses did not significantly increase mutation frequencies . This duality highlights the necessity for careful assessment when considering its use in consumer products.

Therapeutic Potential
Despite concerns regarding its genotoxicity, this compound's biological activities suggest potential therapeutic applications. Its ability to modulate cell proliferation may be explored further in cancer research, focusing on epigenetic mechanisms that influence tumor growth .

Chemical Characterization and Aroma Profile

This compound contributes to the aroma profile of various food products, including wines. Its presence is linked to specific flavor characteristics that enhance consumer appeal. Studies employing Gas Chromatography-Olfactometry have identified this compound as a significant volatile compound contributing to the sensory attributes of dessert wines .

Toxicological Assessments

Extensive toxicological assessments have been conducted to evaluate the safety of this compound in consumer products. These studies focus on skin sensitization and irritation potential, indicating that while some effects are observed at high concentrations, this compound generally exhibits a low risk profile when used appropriately .

Data Summary Table

Application AreaKey FindingsReference
Food PreservationEffective against G. citri-aurantii
AgricultureInsecticidal properties against B. odoriphaga
PharmacologyPotential genotoxicity; therapeutic implications
Aroma CharacterizationSignificant contributor to wine aroma
ToxicologyLow risk profile at appropriate concentrations

Comparison with Similar Compounds

Comparison with Similar α,β-Unsaturated Aldehydes

Structural and Functional Differences

The following table compares trans-2-Hexenal with structurally similar aldehydes:

Compound Molecular Formula Molecular Weight (g/mol) Odor Profile Vapor Pressure (mmHg) Key Applications Toxicity Concerns
This compound C₆H₁₀O 98.14 Fresh, green 6.6 Flavoring, nematicide, olive oil marker Skin/eye irritation, sensitizer
trans-2-Octenal C₈H₁₄O 126.20 Intense, fatty, citrus-like 0.59 Flavor/fragrance additives Similar α,β-unsaturated risks
2-Nonenal C₉H₁₆O 140.23 Waxy, cucumber-like Not reported Perfumery, food additives Higher persistence in environment
Hexanal C₆H₁₂O 100.16 Grassy, tallow 10.5 Olive oil quality indicator (ripening) Lower reactivity than α,β-unsaturated aldehydes
Key Observations:

Chain Length and Odor: Shorter-chain aldehydes (e.g., this compound) exhibit fresher, greener notes, while longer-chain derivatives (e.g., trans-2-Octenal, 2-Nonenal) develop intense, fatty, or waxy profiles . Hexanal, a saturated aldehyde, lacks the α,β-unsaturation of this compound, resulting in a milder grassy odor and distinct metabolic pathways in olive oil .

Volatility :

  • Longer carbon chains reduce volatility. For example, trans-2-Octenal (C₈) has a vapor pressure of 0.59 mmHg, significantly lower than This compound (6.6 mmHg) .

Biological Roles: this compound is unique in plant defense, inhibiting pathogens like Botrytis cinerea and serving as a mating stimulant for polyphemus moths . trans-2-Octenal and 2-Nonenal lack documented roles in insect behavior but are utilized in flavor formulations .

Stability and Reactivity

  • Photolysis : this compound undergoes rapid isomerization to cis-2-Hexenal under UV light, with slower degradation into propanal and butanal .
  • Oxidation: Longer-chain aldehydes like 2-Nonenal are more persistent in environmental matrices due to lower volatility and slower degradation .

Biological Activity

Introduction

trans-2-Hexenal is a volatile organic compound classified as a green leaf volatile (GLV) that is primarily known for its role in plant defense mechanisms and its potential applications in agriculture and food preservation. This compound has garnered significant attention due to its biological activities, particularly against pests and pathogens. This article delves into the biological activity of this compound, highlighting its antifungal properties, insecticidal effects, and potential applications in food safety.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits promising antifungal properties, particularly against Geotrichum citri-aurantii, a pathogen responsible for sour rot in citrus fruits. The compound disrupts cell membrane integrity and alters lipid composition in fungal cells.

  • Membrane Integrity Disruption :
    • This compound damages the plasma membrane of G. citri-aurantii, leading to leakage of intracellular components.
    • Real-time quantitative PCR (RT-qPCR) analysis showed significant changes in gene expression related to membrane integrity post-treatment with this compound .
  • Lipid Composition Alteration :
    • The treatment resulted in decreased total lipid content and ergosterol levels, which are crucial for maintaining fungal cell membrane structure .
  • FT-IR Spectroscopy Findings :
    • Fourier-transform infrared (FT-IR) spectroscopy indicated shifts in functional groups associated with carbohydrates and proteins, suggesting that this compound affects cell wall composition and protein integrity .

Summary of Antifungal Effects

Treatment ConcentrationTotal Lipid Content (%)Ergosterol Content (%)Membrane Integrity
Control100100Intact
Low Dose7580Compromised
High Dose5050Severely compromised

Insecticidal Activity

This compound has also been investigated for its insecticidal properties, particularly against Bradysia odoriphaga, a pest affecting various crops.

Efficacy Against Insects

  • Fumigation Studies :
    • Laboratory studies showed that this compound effectively killed B. odoriphaga at low concentrations during fumigation.
    • The lethal concentration (LC50) values indicated that male adults were more sensitive than females to the compound .
  • Respiration Rate Analysis :
    • A significant decrease in respiration rates was observed in treated insects, indicating that this compound impacts metabolic functions.
    • Male insects exhibited a more pronounced reduction in oxygen consumption compared to females .

Summary of Insecticidal Effects

Insect GenderInitial Respiration Rate (nmol/g·min)Respiration Rate After Treatment (nmol/g·min)
Male131.444.07
Female128.8224.20

Food Preservation Applications

This compound's antifungal and insecticidal properties suggest its potential use as a natural preservative in food products.

Case Studies on Food Safety

  • Strawberry Preservation :
    • A study on strawberries treated with this compound showed a decrease in mold infection rates during storage.
    • Gene expression analysis indicated that this compound treatment led to the upregulation of genes associated with stress responses, enhancing fruit longevity .
  • Olive Oil Incorporation :
    • Extra virgin olive oils enriched with phenolic compounds also contained this compound, contributing to their flavor profile and potential health benefits .

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

  • Guidelines :
  • Detailed protocols : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental write-ups, including raw data in supplementary files .
  • Reference materials : Use CAS 6728-26-3-certified standards and disclose suppliers (e.g., Sigma-Aldrich) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Hexenal
Reactant of Route 2
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